
1,3-Propanediamine, N,N,N',N'-tetrakis(3-aminopropyl)-
Übersicht
Beschreibung
1,3-Propanediamine, N,N,N’,N’-tetrakis(3-aminopropyl)- is a polyamine compound with the molecular formula C15H38N6. It is a highly functionalized molecule with multiple amine groups, making it a valuable compound in various chemical and industrial applications. This compound is known for its ability to form stable complexes with metal ions and its use as a building block in the synthesis of dendrimers and other complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Propanediamine, N,N,N’,N’-tetrakis(3-aminopropyl)- can be synthesized through a series of chemical reactions involving the introduction of aminopropyl groups to a 1,3-propanediamine backbone. One common method involves the reaction of 1,3-propanediamine with acrylonitrile, followed by hydrogenation to introduce the aminopropyl groups. The reaction conditions typically involve the use of a catalyst such as nickel or palladium and hydrogen gas under high pressure and temperature .
Industrial Production Methods
In an industrial setting, the production of 1,3-propanediamine, N,N,N’,N’-tetrakis(3-aminopropyl)- involves large-scale chemical reactors where the reactants are combined and subjected to controlled reaction conditions. The process may include steps such as distillation and purification to obtain the final product with high purity. Safety measures are essential due to the reactive nature of the intermediates and the need to handle high-pressure hydrogen gas .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Propanediamine, N,N,N’,N’-tetrakis(3-aminopropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can further modify the amine groups.
Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield amine oxides, while substitution reactions can introduce various functional groups to the amine nitrogen atoms .
Wissenschaftliche Forschungsanwendungen
1,3-Propanediamine, N,N,N’,N’-tetrakis(3-aminopropyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: The compound is used in the synthesis of dendrimers, which are employed in drug delivery systems and gene therapy.
Medicine: Its ability to form complexes with metal ions makes it useful in developing diagnostic agents and therapeutic compounds.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,3-propanediamine, N,N,N’,N’-tetrakis(3-aminopropyl)- involves its interaction with various molecular targets through its multiple amine groups. These interactions can include:
Coordination with Metal Ions: The amine groups can coordinate with metal ions, forming stable complexes that can be used in catalysis and other applications.
Formation of Hydrogen Bonds: The amine groups can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions.
Nucleophilic Attack: The amine groups can act as nucleophiles, participating in various chemical reactions such as substitution and addition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Bis(3-aminopropyl)-1,3-propanediamine: This compound has a similar structure but with fewer aminopropyl groups.
N,N,N’,N’-Tetramethyl-1,3-propanediamine: This compound has methyl groups instead of aminopropyl groups.
Tris(3-aminopropyl)amine: This compound has three aminopropyl groups attached to a central nitrogen atom
Uniqueness
1,3-Propanediamine, N,N,N’,N’-tetrakis(3-aminopropyl)- is unique due to its high degree of functionalization with four aminopropyl groups. This makes it highly versatile and capable of forming multiple interactions with other molecules, enhancing its utility in various applications compared to similar compounds .
Eigenschaften
IUPAC Name |
N'-(3-aminopropyl)-N'-[3-[bis(3-aminopropyl)amino]propyl]propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H38N6/c16-6-1-10-20(11-2-7-17)14-5-15-21(12-3-8-18)13-4-9-19/h1-19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCPOIYPAKWIND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CN(CCCN)CCCN(CCCN)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H38N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470542 | |
| Record name | 1,3-Propanediamine, N,N,N',N'-tetrakis(3-aminopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121263-90-9 | |
| Record name | 1,3-Propanediamine, N,N,N',N'-tetrakis(3-aminopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
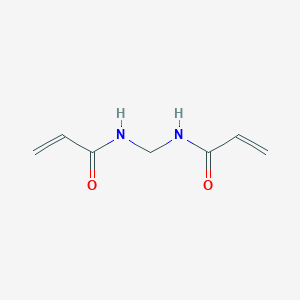
![[4-(Prop-2-en-1-yloxy)phenyl]methanol](/img/structure/B58192.png)
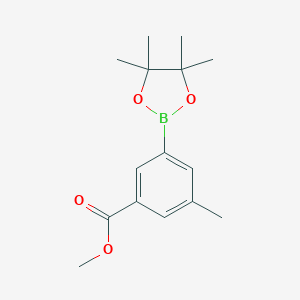
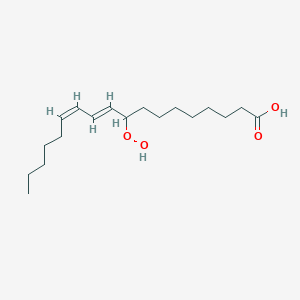
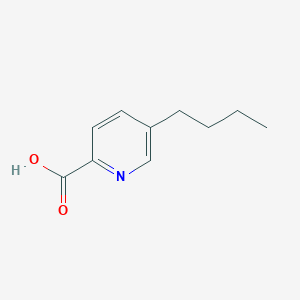
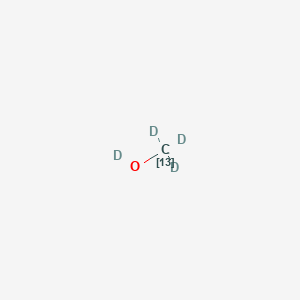
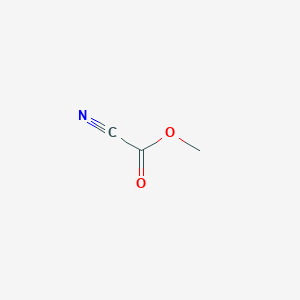
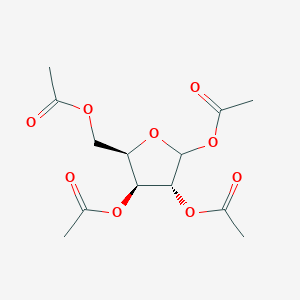
![2-Oxa-7-azaspiro[3.5]nonane](/img/structure/B58213.png)
![5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylic acid](/img/structure/B58215.png)
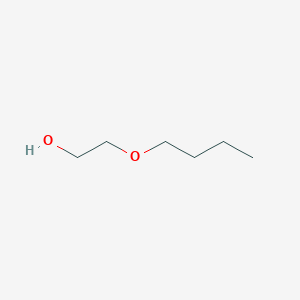
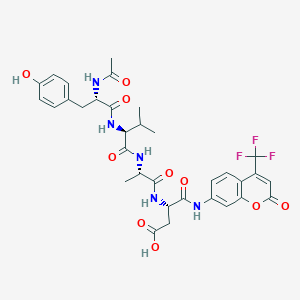
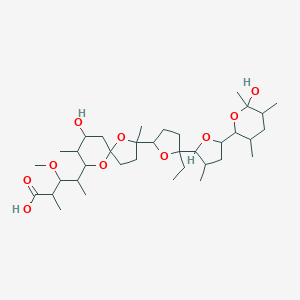
![1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B58224.png)
